[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate
Description
[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate is a complex organic compound that features multiple functional groups, including phenyl, oxo, sulfanyl, and carbamodithioate groups
Properties
IUPAC Name |
[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O2S4/c1-5-19-11-9-12-20(6-2)25(19)23(32)17-36-27(34)29-15-16-30-28(35)37-18-24(33)31-26-21(7-3)13-10-14-22(26)8-4/h9-14H,5-8,15-18H2,1-4H3,(H,29,34)(H,30,35)(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKPGZGZMCTNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)C(=O)CSC(=S)NCCNC(=S)SCC(=O)NC2=C(C=CC=C2CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate can be achieved through a multi-step organic synthesis process. The general steps might include:
Formation of the phenyl oxoethyl intermediate: This can be achieved by reacting 2,6-diethylphenyl with an appropriate oxoethylating agent under controlled conditions.
Introduction of the sulfanylcarbothioylamino group: This step involves the reaction of the phenyl oxoethyl intermediate with a sulfanylcarbothioylating agent.
Final assembly: The final step involves coupling the intermediate with the appropriate carbamodithioate derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxo groups, potentially converting them to alcohols.
Substitution: The phenyl groups may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.
Biology
Biochemical Probes: The compound may be used as a probe to study biochemical pathways involving sulfanyl and carbamodithioate groups.
Medicine
Drug Development:
Industry
Polymer Chemistry: Use in the synthesis of specialized polymers with enhanced properties.
Mechanism of Action
The mechanism of action of [2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
[2-(2,6-diethylphenyl)-2-oxoethyl] N-[2-[[2-(2,6-diethylanilino)-2-oxoethyl]sulfanylcarbothioylamino]ethyl]carbamodithioate analogs: Compounds with similar structures but different substituents on the phenyl or oxoethyl groups.
Thioamide derivatives: Compounds containing the thioamide functional group, which may exhibit similar reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modification and optimization for specific uses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
